![molecular formula C13H12O3 B2526615 3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione CAS No. 75542-29-9](/img/structure/B2526615.png)
3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione, commonly known as spiro-oxindole, is a heterocyclic organic compound. It has gained significant attention in the scientific community due to its diverse biological activities and potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of spiro-oxindole varies depending on the specific derivative and the biological activity being studied. However, some general mechanisms have been proposed. For example, spiro-oxindole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. They have also been shown to inhibit the activity of various enzymes, including tyrosine kinases, proteases, and histone deacetylases. Additionally, spiro-oxindole derivatives have been shown to modulate the activity of ion channels and receptors, leading to their potential use as drug targets.
Biochemical and Physiological Effects:
Spiro-oxindole derivatives have been shown to have various biochemical and physiological effects. For example, they have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. They have also been shown to have antibacterial, antifungal, and antiviral activities. Additionally, spiro-oxindole derivatives have been shown to modulate the activity of ion channels and receptors, leading to potential therapeutic applications in neurological and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Spiro-oxindole derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their diverse biological activities make them attractive candidates for drug discovery and development. However, spiro-oxindole derivatives can be challenging to purify due to their complex structures, and their biological activities can be highly dependent on the specific derivative and experimental conditions.
Zukünftige Richtungen
There are several future directions for spiro-oxindole research. One potential direction is the development of spiro-oxindole derivatives as anticancer agents. The PI3K/Akt/mTOR signaling pathway is a promising target for cancer therapy, and spiro-oxindole derivatives have shown potential as inhibitors of this pathway. Another potential direction is the development of spiro-oxindole derivatives as enzyme inhibitors. Enzymes play critical roles in various biological processes, and spiro-oxindole derivatives have shown potential as inhibitors of various enzymes, including tyrosine kinases, proteases, and histone deacetylases. Additionally, spiro-oxindole derivatives have shown potential as modulators of ion channels and receptors, leading to potential therapeutic applications in neurological and cardiovascular diseases.
Synthesemethoden
Spiro-oxindole can be synthesized through various methods, including the Pictet-Spengler reaction, Michael addition, and Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization to form the spirocyclic oxindole ring. The Michael addition and Mannich reaction involve the addition of a nucleophile to an α,β-unsaturated ketone or aldehyde, followed by cyclization to form the spirocyclic oxindole ring. The choice of synthesis method depends on the desired spiro-oxindole derivative and the availability of starting materials.
Wissenschaftliche Forschungsanwendungen
Spiro-oxindole has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It exhibits diverse biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities. Spiro-oxindole derivatives have also shown potential as enzyme inhibitors, ion channel modulators, and receptor agonists/antagonists. These properties make spiro-oxindole an attractive candidate for drug discovery and development.
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-oxolane]-2',5'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-8-13(12(15)16-11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWPADJMQGZCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)
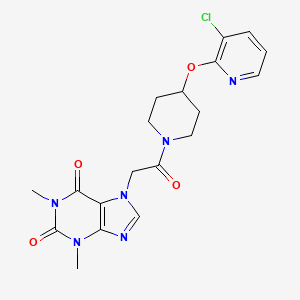
![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)
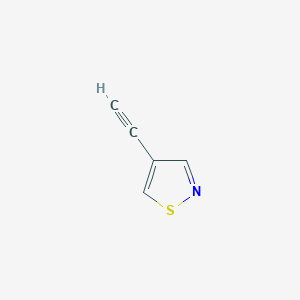

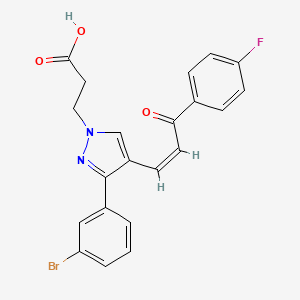
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)
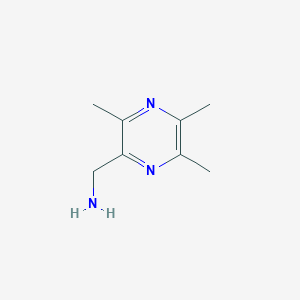

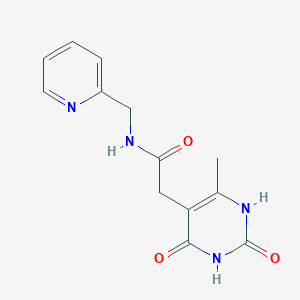
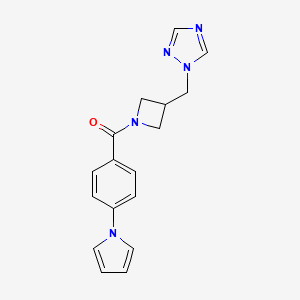
![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)